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Olesoxime preclinical data in amyotrophic lateral sclerosis models

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An In-depth Technical Guide to **Olesoxime** Preclinical Data in Amyotrophic Lateral Sclerosis (ALS) Models

Introduction

Olesoxime (TRO19622) is a cholesterol-like small molecule that has been investigated for its neuroprotective properties in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2] ALS is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord.[1] A key pathological feature implicated in ALS is mitochondrial dysfunction, which leads to increased oxidative stress, impaired energy production, and the initiation of apoptotic cell death pathways.[3][4]

Olesoxime's primary mechanism of action is believed to be the modulation of mitochondrial function.[5][6] It targets proteins on the outer mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway leading to cell death.[3][7][8] This guide provides a comprehensive overview of the preclinical data for **olesoxime** in in vitro and in vivo models of ALS, detailing the experimental findings, methodologies, and the compound's proposed mechanism of action.

Data Presentation: Summary of Preclinical Efficacy

The neuroprotective effects of **olesoxime** have been quantified in several key preclinical models relevant to motor neuron degeneration and ALS. The data is summarized in the tables below.



Table 1: In Vitro Efficacy in Motor Neuron Cultures

Assay	Model System	Olesoxime Concentration	Key Finding	Reference
Motor Neuron Survival	Primary embryonic rat spinal motor neurons (trophic factor deprived)	10 μΜ	Maintained survival of 74 ± 10% of neurons.	[1]
EC50	$3.2 \pm 0.2 \mu\text{M}$	[1]		
Neurite Outgrowth	Primary embryonic rat spinal motor neurons	Not specified	Promoted neurite outgrowth.	[1]

Table 2: In Vivo Efficacy in Nerve Injury Models

Model System	Dosing Regimen	Parameter Measured	Key Finding	Reference
Neonatal Rat Facial Nerve Axotomy	100 mg/kg, p.o., 5 days	Motor Neuron Survival	Increased surviving motor neurons vs. vehicle (29% vs. 20%).	[1]
Adult Mouse Sciatic Nerve Crush	30 mg/kg, s.c.	Axonal Cross- Sectional Area	Increased mean axonal size vs. vehicle (7.6 µm² vs. 6.0 µm²).	[1][7]
0.3, 3, or 30 mg/kg, s.c.	Myelination	Reduced the number of 'poorly' myelinated fibers at all doses.	[1]	



Table 3: In Vivo Efficacy in SOD1G93A Mouse Model of ALS

Dosing Regimen	Parameter Measured	Key Finding	Reference
3 or 30 mg/kg, s.c., from day 60	Survival	Extended median survival by 10% (138 days vs. 125 days for vehicle).	[1]
Disease Onset	Delayed onset of body weight loss by 15 days (at 3 mg/kg).	[1]	
Motor Performance (Grid Test)	Delayed decline in performance by ~11 days at both doses.	[1]	
Motor Performance (Rotarod)	Delayed decline in performance.		-
Olesoxime-charged food from day 21	NMJ Denervation (at day 60)	Reduced denervation to 30% compared to 60% in untreated mice.	
Cellular Pathology (at day 104)	Strongly reduced astrogliosis and microglial activation; prevented motor neuron loss.	[9]	

Experimental Protocols SOD1G93A Mouse Model Studies

• Animal Model: The most frequently used model was the transgenic mouse line overexpressing the human superoxide dismutase 1 (SOD1) gene with a glycine-to-alanine

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substitution at position 93 (SOD1G93A). This model recapitulates many key features of human ALS.[4]

- Drug Administration: **Olesoxime** was administered either via daily subcutaneous (s.c.) injections at doses of 3 or 30 mg/kg, with treatment typically initiated at a presymptomatic stage (e.g., postnatal day 60), or provided continuously in food pellets from an early age (day 21).[1][9]
- Motor Function Assessment:
 - Grid Test: Mice were placed on a wire grid, and the time until they fell or the number of foot slips was recorded to assess motor coordination and strength.[1]
 - Rotarod Test: Animals were placed on a rotating rod with accelerating speed, and their latency to fall was measured as an indicator of balance and motor function.
- Survival and Disease Progression: Disease onset was often defined by the peak body weight or the initial decline in motor performance.[1][7] The study endpoint was typically determined by the inability of the mouse to right itself within 30 seconds after being placed on its side, a humane endpoint indicating late-stage paralysis.[10]
- Histological Analysis: Post-mortem analysis of spinal cord and muscle tissue was performed to assess the cellular impact of the treatment. This involved:
 - Immunohistochemistry: Cryostat sections of the lumbar spinal cord were stained with specific antibodies to visualize key cell types.[9]
 - Motor Neurons: Staining for Vesicular Acetylcholine Transporter (VAChT).[9]
 - Astrocytes: Staining for Glial Fibrillary Acidic Protein (GFAP) to measure astrogliosis.
 - Microglia: Staining for Ionized calcium-binding adapter molecule 1 (Iba1) to measure microglial activation.[9]
 - Neuromuscular Junction (NMJ) Analysis: The integrity of NMJs was assessed to quantify the degree of muscle denervation.[9]



In Vitro Motor Neuron Survival Assay

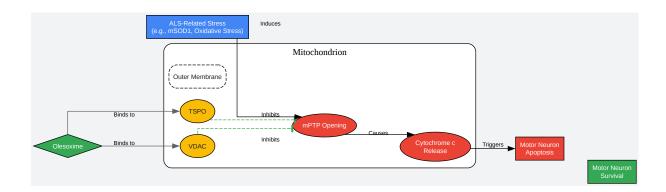
- Cell Culture: Primary motor neurons were isolated from the spinal cords of embryonic rats.[1]
- Experimental Condition: To model the disease state, neurons were cultured in a medium deprived of essential neurotrophic factors, which induces cell death.[1] **Olesoxime** was added to the culture medium shortly after plating.[1]
- Endpoint Analysis: After a set incubation period (e.g., 3 days), the number of surviving neurons was counted to determine the protective effect of the compound. The half-maximal effective concentration (EC₅₀) was calculated from dose-response curves.[1]

Mechanism of Action and Signaling Pathways

Olesoxime's neuroprotective effects are primarily attributed to its interaction with mitochondria. [5][11] It is thought to bind to a complex of proteins on the outer mitochondrial membrane, including the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO). [5][7] This interaction stabilizes the membrane and prevents the opening of the mitochondrial permeability transition pore (mPTP).[3][12]

In pathological conditions like ALS, mPTP opening leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, ultimately triggering programmed cell death.[2] By inhibiting mPTP opening, **olesoxime** preserves mitochondrial integrity, maintains cellular energy levels, and blocks the downstream apoptotic cascade.[2] This action helps protect motor neurons from degeneration, reduces secondary injury from neuroinflammation (astrogliosis and microglial activation), and supports neuronal function.[2][9]

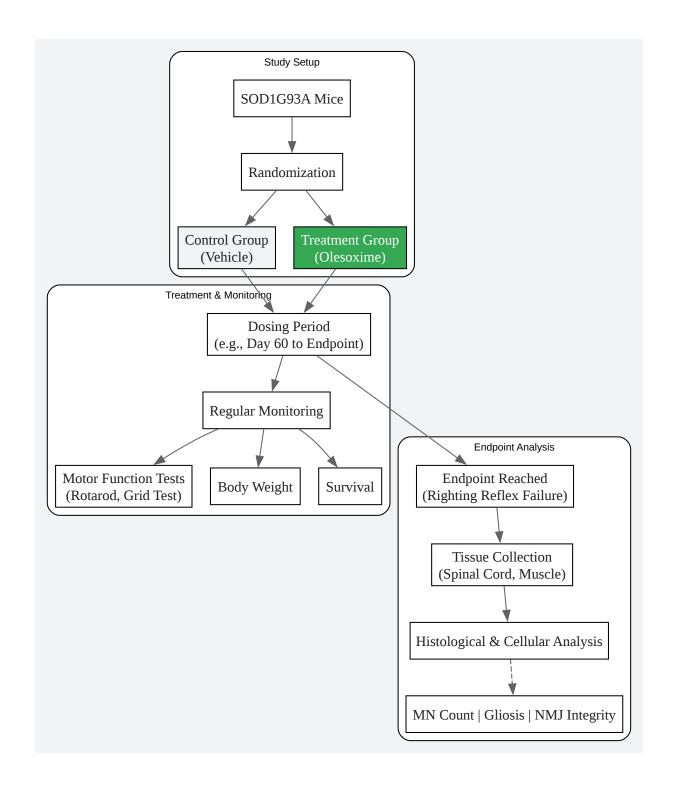




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Caption: Proposed mitochondrial mechanism of **olesoxime**.





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Caption: Experimental workflow in SOD1G93A mice.



Conclusion

Preclinical data robustly demonstrated the neuroprotective potential of **olesoxime** in models of ALS. In vitro, it directly promoted the survival of motor neurons under stress.[1] In vivo, it delayed disease onset, improved motor function, and extended survival in the SOD1G93A mouse model.[1] The compound also showed positive effects on underlying cellular pathologies, including reducing neuromuscular junction denervation, astrogliosis, and microglial activation. The mechanism is strongly linked to the preservation of mitochondrial function through the inhibition of the mPTP.[3][12]

Despite these promising preclinical results, a Phase II-III clinical trial in ALS patients did not demonstrate a significant benefit on survival or most functional endpoints when administered with the standard-of-care treatment, riluzole.[4][13] While **olesoxime** was well-tolerated, the failure to translate preclinical efficacy to a clinical benefit underscores the challenges in developing treatments for ALS, potentially due to the advanced state of the disease at the time of diagnosis and treatment initiation.[8][11]

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